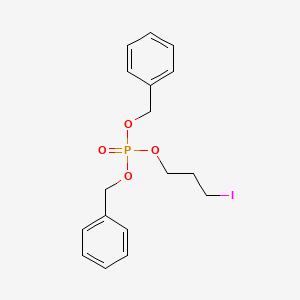![molecular formula C10H19N B12540657 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- CAS No. 651341-79-6](/img/structure/B12540657.png)
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is a synthetic molecule known for its diverse biological activities. It has been shown to possess hypoglycemic activity in animal models, hypotensive effects in humans, antiarrhythmic properties, and pesticidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- typically involves the use of trimethylsilyl cyanide and piperazine through an amide coupling reaction using butyllithium as a base catalyst . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- has significant potential in various fields of scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The pesticidal activity of the compound suggests potential use in agricultural applications.
Mechanism of Action
The mechanism by which 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hypoglycemic activity may be mediated through interactions with insulin receptors or glucose transporters. The hypotensive effects could be due to its action on vascular smooth muscle cells or adrenergic receptors. The antiarrhythmic properties might involve modulation of ion channels in cardiac cells.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and have significant potential in drug discovery.
Uniqueness
6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is unique due to its specific biological activities and its role as a synthetic intermediate in the preparation of various bioactive molecules. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance.
Properties
CAS No. |
651341-79-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
FRAKHUZTNLUGPB-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@]12C[C@H](CC(C1)(C)C)NC2 |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


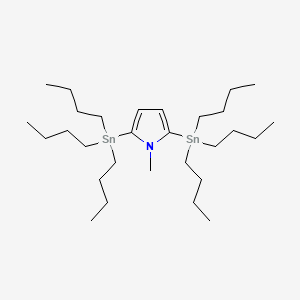
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
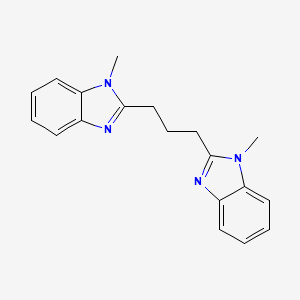

![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
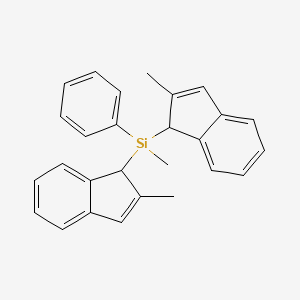
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
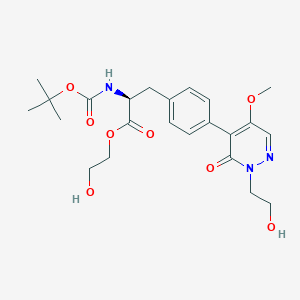

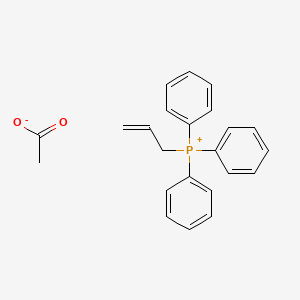
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
